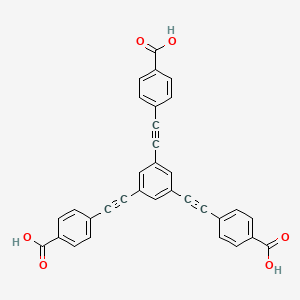

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

概要

説明

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a star-shaped, fully conjugated molecule with three benzoic acid groups connected by ethynyl linkers to a central benzene core. This compound is known for its unique structural properties, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) with ultra-high porosity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides under mild conditions. The process involves the following steps:

Preparation of the Aryl Halide: The starting material, 1,3,5-tribromobenzene, is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding trimethylsilyl-protected alkyne.

Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne.

Coupling Reaction: The terminal alkyne is then coupled with 4-iodobenzoic acid under Sonogashira coupling conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

化学反応の分析

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The benzoic acid groups can be reduced to benzyl alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Materials Science

One of the most promising applications of this compound is in the synthesis of Metal-Organic Frameworks (MOFs). It serves as a monomer for creating various MOFs such as:

| MOF Name | Description |

|---|---|

| MOF-180 | Known for its high surface area and porosity. |

| MOF-210 | Exhibits unique gas adsorption properties. |

| SUMOF-7 | Notable for its stability and functionality. |

These frameworks are utilized in gas storage, catalysis, and separation processes due to their tunable porosity and surface chemistry .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for further modifications leading to the development of complex organic molecules. Researchers have utilized it in:

- Synthesis of Dyes : The compound's conjugated system can be exploited to create new dyes with specific absorption properties.

- Pharmaceuticals : Its derivatives may exhibit biological activity, making them candidates for drug development.

Nanotechnology

In nanotechnology, the unique structural features of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid enable its use in:

- Nanocarriers : For targeted drug delivery systems due to their ability to encapsulate drugs within their porous structures.

- Sensors : The compound can be modified to develop sensors that detect environmental pollutants or biological markers.

Case Study 1: MOF Development

A study demonstrated the successful incorporation of this compound into the synthesis of a novel MOF that exhibited enhanced gas adsorption capabilities compared to traditional frameworks . The research highlighted the importance of structural diversity in improving material performance.

Case Study 2: Organic Photovoltaics

Another research project explored the use of this compound in organic photovoltaic devices. The results indicated that incorporating this compound led to improved charge transport properties and overall efficiency of the solar cells . This case underlines its potential in renewable energy applications.

作用機序

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with metal ions. The spatial separation of the benzoic acid groups and the ethynyl linkers facilitates efficient charge separation and suppressed charge recombination. This property is particularly useful in the design of MOFs and other advanced materials .

類似化合物との比較

Similar Compounds

1,3,5-Triscarboxyphenylethynylbenzene: Similar structure but with different functional groups.

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Contains aldehyde groups instead of carboxylic acid groups

Uniqueness

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is unique due to its ability to form highly porous MOFs with exceptional stability and gas adsorption properties. Its fully conjugated structure and the presence of multiple functional groups make it a versatile building block for various applications in materials science and chemistry .

生物活性

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid (CAS No. 205383-17-1) is a complex organic compound characterized by a star-shaped structure with multiple benzoic acid functionalities. Its molecular formula is C33H18O6, and it has a molecular weight of 510.49 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure

The compound features three ethyne linkers connecting a central benzene core to three benzoic acid moieties. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives are well-documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi . The carboxylic acid groups may enhance solubility and facilitate penetration into microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Research into related compounds indicates that they may possess anti-inflammatory properties. For example, benzoic acid derivatives have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound could also exhibit similar effects.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with multiple carboxylic acids could induce apoptosis in cancer cells via mitochondrial pathways .

- Antimicrobial Testing : In vitro assays demonstrated that certain benzoic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings highlight the potential antimicrobial activity of this compound .

Research Findings

Table 1 summarizes key findings from studies on related compounds:

特性

IUPAC Name |

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736367 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205383-17-1 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。